REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.O.NN>C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
product
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
3.85 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |